2-Propen-1-yl trifluoromethanesulfonate
Overview
Description
2-Propen-1-yl trifluoromethanesulfonate, also known as allyl triflate, is an organic compound with the molecular formula C4H5F3O3S. It is a triflate ester derived from trifluoromethanesulfonic acid and allyl alcohol. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propen-1-yl trifluoromethanesulfonate can be synthesized through the reaction of allyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yields. The general reaction scheme is as follows:
Allyl alcohol+Trifluoromethanesulfonic anhydride→2-Propen-1-yl trifluoromethanesulfonate+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The reaction is typically carried out in stainless steel reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Elimination Reactions: Under basic conditions, it can undergo elimination to form allyl fluoride.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Cross-Coupling: Palladium catalysts, along with ligands such as triphenylphosphine, are used in cross-coupling reactions. The reactions are typically carried out under an inert atmosphere at elevated temperatures.
Major Products
Nucleophilic Substitution: Substituted allyl derivatives.
Elimination: Allyl fluoride.
Cross-Coupling: Various carbon-carbon bonded products depending on the coupling partner.
Scientific Research Applications
2-Propen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the allyl group into molecules, facilitating the synthesis of complex organic compounds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a tool for modifying biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Propen-1-yl trifluoromethanesulfonate involves its reactivity as an electrophile. The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the triflate group, displacing the triflate and forming a new bond. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
2-Propyn-1-yl trifluoromethanesulfonate: Similar in structure but contains a triple bond instead of a double bond.
Cyclopent-1-en-1-yl trifluoromethanesulfonate: Contains a cyclopentene ring instead of an allyl group.
Methanesulfonic acid, 1,1,1-trifluoro-, 2-propen-1-yl ester: Another name for 2-Propen-1-yl trifluoromethanesulfonate.
Uniqueness
This compound is unique due to its high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions, including nucleophilic substitution, elimination, and cross-coupling, makes it a valuable reagent in both academic and industrial research.
Properties
IUPAC Name |
prop-2-enyl trifluoromethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVLWQXWMTMGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254234 | |
Record name | 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41029-45-2 | |
Record name | 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41029-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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